molecular formula C8H9NO2 B181732 3-Amino-2-methylbenzoic acid CAS No. 52130-17-3

3-Amino-2-methylbenzoic acid

Cat. No. B181732
CAS RN: 52130-17-3
M. Wt: 151.16 g/mol
InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N
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Patent
US07091219B2

Procedure details

A one-necked 100 mL round-bottomed flask (magnetic stirring) was charged with 1.0 gram (6.6 mM) 3-amino-2-methylbenzoic acid. A warm mixture of 2.3 mL conc. sulfuric acid in 4.3 mL water was added to the flask, the resulting slurry was cooled below 15° C. in an ice bath, and 6.6 grams of ice was added. The reaction mixture was treated via subsurface addition with a solution of 0.6 gram (8.6 mM) sodium nitrite in 6.6 mL ice water with the reaction temperature maintained at 0–5° C. during the addition. After stirring at 0–5° C. for 30 min., a few crystals of urea were added to decompose the excess nitrite. The reaction mixture was then poured into a room temperature solution of 23.8 grams (102.3 mM) copper (II) nitrate hemipentahydrate in 200 mL water. With vigorous stirring, the reaction mixture was treated with 0.9 gram (6.0 mM) copper (I) oxide. The reaction mixture foamed and changed from turquoise blue to dark green in color. Reaction was left stirring for 30 min. The reaction mixture was extracted with diethyl ether (3×), and the organic extracts were combined. The organic extracts were concentrated to approximately one-fourth the original volume, then extracted with 25 mL 1N sodium hydroxide solution. The layers were separated, and the dark-red aqueous layer was acidified to pH=2 using 1N hydrochloric acid solution. The acidified aqueous layer was then extracted with diethyl ether (3×), and the ether extracts were combined, dried (MgSO4), and concentrated to yield a reddish-colored oil. Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride afforded 0.39 grams (36%) of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
23.8 g
Type
catalyst
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Name
turquoise blue
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
6.6 g
Type
reactant
Reaction Step Six
Quantity
0.6 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
6.6 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
36%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+].NC(N)=O.N([O-])=O>O.O.[N+]([O-])([O-])=O.[Cu+2].O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Cu-]=O.C1C(NC2N=C(N)N=C(Cl)N=2)=CC(NS(C2C=CC3C(=C4NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC5NC(=C6C=5C=CC(S([O-])(=O)=O)=C6)NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC=3N4)C=2)(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].[Cu+2]>[OH:13][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,7.8.9.10.11.12.13.14.15.16.17,19.20.21.22.23.24|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
23.8 g
Type
catalyst
Smiles
O.[N+](=O)([O-])[O-].[Cu+2].O.O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Cu-]=O
Step Four
Name
turquoise blue
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NS(=O)(=O)C3=CC4=C5NC(=C4C=C3)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=C(C=CC9=C(N8)NC1=C2C=CC(=CC2=C(N5)[N-]1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2]
Step Five
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.3 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
6.6 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice water
Quantity
6.6 mL
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
A one-necked 100 mL round-bottomed flask (magnetic stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled below 15° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0–5° C. during the addition
STIRRING
Type
STIRRING
Details
After stirring at 0–5° C. for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
was left
STIRRING
Type
STIRRING
Details
stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated to approximately one-fourth the original volume
EXTRACTION
Type
EXTRACTION
Details
extracted with 25 mL 1N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous layer was then extracted with diethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a reddish-colored oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.